tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate
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Description
Tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate is a chemical compound with the molecular formula C7H12N2O2 . It falls under the category of carbamates and exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl isocyanate with 2-[(1-cyano-1-methyl-3-phenylpropyl)amino]ethanol. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. The overall synthetic pathway may vary depending on the specific research context .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbamate group (N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}) attached to a tert-butyl group. The presence of the cyano group and phenyl substituent adds complexity to its three-dimensional arrangement .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, potential reactions include hydrolysis of the carbamate group, nucleophilic substitution at the cyano group, and possible rearrangements. Researchers often explore its reactivity in the context of drug development or synthetic methodologies .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate depends on its intended application. If it is being investigated as a potential drug candidate, understanding its interaction with biological targets (enzymes, receptors, etc.) is crucial. Further studies are needed to elucidate its specific mode of action .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-[(2-cyano-4-phenylbutan-2-yl)amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-13-11-16(23)22-19(4,14-20)12-10-15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWCEAXZEKQTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(C)(CCC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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